3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline
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Overview
Description
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- is an organic compound with the molecular formula C19H25NO3. It is a derivative of anisidine, specifically meta-anisidine, which is characterized by the presence of a methoxy group attached to the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- involves several steps. One common method is the reduction of 4-nitroanisole to produce p-anisidine, which is then further reacted with other reagents to form the desired compound . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo aerobic oxidation in the presence of gold catalysts to form aromatic azo compounds . Common reagents used in these reactions include chiral Bronsted acids and other catalytic agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various organic compounds and as a reagent in different chemical reactions . In biology and medicine, it is used as a therapeutic agent and in the development of new drugs . In the industry, it is used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- can be compared with other similar compounds, such as p-anisidine and o-anisidine. These compounds share similar structural features but differ in the position of the methoxy group on the benzene ring . This difference in structure can lead to variations in their chemical properties and reactivity. For example, p-anisidine is commonly used in the synthesis of azo dyes, while o-anisidine has applications in the production of pharmaceuticals .
Conclusion
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Properties
CAS No. |
15382-81-7 |
---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline |
InChI |
InChI=1S/C19H25NO3/c1-21-17-10-7-15(8-11-17)6-4-3-5-13-23-18-12-9-16(20)14-19(18)22-2/h7-12,14H,3-6,13,20H2,1-2H3 |
InChI Key |
RNWVNCQSLBSCPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC |
Appearance |
Solid powder |
15382-81-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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